molecular formula C7H4NNaOS B1338858 1,2-Benzisothiazol-3(2H)-one, sodium salt CAS No. 58249-25-5

1,2-Benzisothiazol-3(2H)-one, sodium salt

Cat. No.: B1338858
CAS No.: 58249-25-5
M. Wt: 173.17 g/mol
InChI Key: CFMIJCAMTQLSTM-UHFFFAOYSA-M
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Description

1,2-Benzisothiazol-3(2H)-one, sodium salt is a chemical compound that belongs to the class of benzisothiazoles. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. It is often used as a biocide and preservative due to its antimicrobial properties.

Scientific Research Applications

1,2-Benzisothiazol-3(2H)-one, sodium salt has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound’s antimicrobial properties make it useful in biological research, particularly in studies involving bacterial and fungal growth inhibition.

    Industry: The compound is used as a biocide and preservative in various industrial products, including paints, coatings, and adhesives.

Safety and Hazards

“1,2-Benzisothiazol-3(2H)-one, sodium salt” is classified as harmful if swallowed, causes severe skin burns and eye damage, and may cause an allergic skin reaction . It is advised not to breathe its dust/fume/gas/mist/vapours/spray and to wear protective gloves/clothing/eye protection/face protection . In case of contact with skin or eyes, immediate medical attention is required .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Benzisothiazol-3(2H)-one, sodium salt can be synthesized through several methods. One efficient approach involves the copper-catalyzed consecutive reaction of 2-halobenzamides and carbon disulfide. This reaction proceeds via a consecutive process with the formation of S–C and S–N bonds . Another method involves the cyclization of 2-(methylsulphinyl)benzamides with thionyl chloride, yielding 2-alkyl- and 2-aryl-1,2-benzisothiazol-3(2H)-ones in high yields .

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale synthesis using the aforementioned methods. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of catalysts and specific reaction conditions, such as temperature and pressure, are carefully controlled to achieve the desired outcome.

Chemical Reactions Analysis

Types of Reactions

1,2-Benzisothiazol-3(2H)-one, sodium salt undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of different reagents and conditions.

Common Reagents and Conditions

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions often involve nucleophiles or electrophiles, depending on the specific reaction conditions.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines. Substitution reactions can result in various substituted benzisothiazoles.

Mechanism of Action

The mechanism of action of 1,2-Benzisothiazol-3(2H)-one, sodium salt involves its interaction with microbial cell membranes. The compound disrupts the integrity of the cell membrane, leading to cell lysis and death. This antimicrobial activity is primarily due to the compound’s ability to interfere with essential cellular processes in microorganisms.

Comparison with Similar Compounds

Similar Compounds

    Benzothiazole: Benzothiazole is an aromatic heterocyclic compound with similar structural features. It is used in the synthesis of various pharmaceuticals and agrochemicals.

    2-Methylbenzothiazole: This compound is a derivative of benzothiazole and is used in the production of rubber accelerators and other industrial chemicals.

    2-Aminobenzothiazole: It is another derivative with applications in the synthesis of dyes, pharmaceuticals, and agrochemicals.

Uniqueness

1,2-Benzisothiazol-3(2H)-one, sodium salt is unique due to its specific antimicrobial properties and its ability to act as a biocide and preservative. Its structural features allow it to interact effectively with microbial cell membranes, making it a valuable compound in various applications.

Properties

IUPAC Name

sodium;1,2-benzothiazol-2-id-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5NOS.Na/c9-7-5-3-1-2-4-6(5)10-8-7;/h1-4H,(H,8,9);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFMIJCAMTQLSTM-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)[N-]S2.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4NNaOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601016747
Record name 1,2-Benzisothiazol-3(2H)-One, Sodium Salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601016747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58249-25-5
Record name 1,2-Benzisothiazol-3(2H)-one, sodium salt
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058249255
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2-Benzisothiazol-3(2H)-One, Sodium Salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601016747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2-benzisothiazol-3(2H)-one, sodium salt
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.055.604
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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